molecular formula C6H8N2O2 B13229164 4H,5H,7H-Pyrano[4,3-d][1,2]oxazol-3-amine

4H,5H,7H-Pyrano[4,3-d][1,2]oxazol-3-amine

Cat. No.: B13229164
M. Wt: 140.14 g/mol
InChI Key: LWBXGNYTFBKXMB-UHFFFAOYSA-N
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Description

4H,5H,7H-Pyrano[4,3-d][1,2]oxazol-3-amine is a fused bicyclic heterocyclic compound of significant interest in medicinal and synthetic chemistry. It features a molecular formula of C6H8N2O2 and combines a pyran ring with a 1,2-oxazole heterocycle bearing an amine functional group . This specific architecture makes it a valuable scaffold for constructing more complex molecules. Fused bicyclic structures containing both pyran and isoxazole/oxazole motifs are recognized as key scaffolds for generating heterocyclic molecular diversity and are investigated for various biological activities . Researchers utilize this compound as a sophisticated building block, particularly in the synthesis of novel heterocyclic systems. Its structure is analogous to other pharmacologically relevant scaffolds, such as chromeno[5,6-d]oxazol derivatives, which are studied for their potential antioxidant, antimicrobial, and anti-inflammatory properties . The amine group provides a versatile handle for further chemical modification through reactions like amidation or reductive amination, enabling its integration into larger molecular frameworks. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

5,7-dihydro-4H-pyrano[4,3-d][1,2]oxazol-3-amine

InChI

InChI=1S/C6H8N2O2/c7-6-4-1-2-9-3-5(4)10-8-6/h1-3H2,(H2,7,8)

InChI Key

LWBXGNYTFBKXMB-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1C(=NO2)N

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 4h,5h,7h Pyrano 4,3 D 1 2 Oxazol 3 Amine Derivatives

Reactivity Profile of the Oxazole (B20620) Moiety in Fused Systems

The oxazole ring is an aromatic, π-excessive heterocycle, yet the electronegativity of the nitrogen and oxygen atoms significantly influences its reactivity. In the context of the fused pyranooxazole system, the 3-amino group acts as a powerful electron-donating group, which profoundly impacts the reactivity of the oxazole moiety.

Electrophilic Aromatic Substitution Reactions

Electrophilic substitution on the oxazole ring is generally challenging due to the electron-withdrawing nature of the heteroatoms, which deactivates the ring towards electrophilic attack. pharmaguideline.com However, the presence of a strong electron-donating group, such as the 3-amine, is expected to activate the ring. In analogous 1,3-azole systems, electrophilic substitution preferentially occurs at the C-5 position. tandfonline.comthepharmajournal.com For the 4H,5H,7H-Pyrano[4,3-d] researchgate.netnih.govoxazol-3-amine, this position is part of the fusion with the pyran ring and is already fully substituted. Therefore, electrophilic attack would be directed to the only available carbon on the oxazole ring, C-3a. The reactivity is significantly enhanced by the amino group, making reactions like halogenation, nitration, and formylation plausible under controlled conditions. pharmaguideline.comthepharmajournal.com

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on an unsubstituted oxazole ring are uncommon. tandfonline.comthepharmajournal.com They typically require the presence of a good leaving group, such as a halogen, at the electron-deficient C-2 position. pharmaguideline.comtandfonline.com In the pyrano[4,3-d] researchgate.netnih.govoxazole scaffold, the C-3a and C-7a positions are part of the ring fusion, leaving no typical sites for direct nucleophilic aromatic substitution on the oxazole core itself. However, if a derivative were synthesized with a leaving group at an available position, substitution could be possible, though often ring-opening pathways can compete. pharmaguideline.com Nucleophilic attack on fused oxazole systems can sometimes lead to complex rearrangements rather than simple substitution. nih.govrsc.org

Diels-Alder and Other Cycloaddition Pathways

The oxazole ring can function as a diene in [4+2] cycloaddition reactions, a pathway that has been extensively used for the synthesis of pyridines and furans. researchgate.netresearchgate.net The reaction involves the oxazole reacting with a dienophile, such as an alkene or alkyne, to form a bicyclic intermediate which then undergoes a retro-Diels-Alder reaction or rearrangement to yield the final product. researchgate.netresearchgate.net The presence of electron-donating groups on the oxazole ring facilitates these reactions. pharmaguideline.com Therefore, the 3-amino group in 4H,5H,7H-Pyrano[4,3-d] researchgate.netnih.govoxazol-3-amine is expected to enhance its reactivity as a diene. Intramolecular Diels-Alder reactions are also a prominent pathway for constructing complex fused systems where the dienophile is tethered to the oxazole ring. zenodo.orgacs.org

Another important cycloaddition pathway involves the intramolecular cycloaddition of nitrile oxides (INOC). This method is a powerful tool for constructing fused isoxazoline (B3343090) and isoxazole (B147169) ring systems. mdpi.comnih.govencyclopedia.pub While this applies to the synthesis of the scaffold rather than its subsequent reaction, it highlights the utility of cycloaddition chemistry in this class of compounds.

Reaction TypeReagents/ConditionsExpected Outcome
Electrophilic Substitution Halogens (e.g., Br₂, NBS), Nitrating agents (HNO₃/H₂SO₄)Substitution at the C-3a position, activated by the amino group.
Diels-Alder Cycloaddition Electron-deficient alkenes/alkynes, HeatFormation of a bicyclic adduct, potentially leading to pyridine (B92270) derivatives after rearrangement/elimination. researchgate.netresearchgate.net
1,3-Dipolar Cycloaddition (During synthesis) In situ generation of nitrile oxides from aldoximesFormation of the fused isoxazoline/isoxazole ring system. mdpi.comnih.gov

Reactivity of the Pyrano-Ring System within the Fused Framework

The 4H,5H,7H-dihydropyran ring is a non-aromatic heterocycle. Its reactivity is primarily centered around the double bond and the methylene (B1212753) groups adjacent to the ring oxygen. The fusion to the oxazole ring influences the electron distribution and steric environment of the pyran moiety. Palladium-catalyzed intramolecular Heck reactions are a common method for constructing fused pyran rings, indicating the reactivity of precursor vinyl systems. espublisher.com The dihydropyran ring can participate in various addition reactions across the double bond and substitution reactions at the allylic positions. Ring-expansion reactions of related heterocycles have been used to generate dihydro-2H-pyran derivatives, suggesting the pyran ring can be susceptible to rearrangement under specific catalytic conditions. nih.govacs.org Furthermore, the pyran component can act as the dienophile in intramolecular Diels-Alder reactions for the synthesis of more complex polycyclic structures. zenodo.org

Ring Opening and Recyclization Processes of the Pyranooxazole Scaffold

The fused pyranooxazole scaffold can undergo ring opening under certain conditions. The oxazole ring is known to be susceptible to cleavage. For instance, treatment with strong bases can cause deprotonation at the C-2 position (if unsubstituted), leading to an equilibrium with a ring-opened isocyanide intermediate. pharmaguideline.com In the presence of nucleophiles like ammonia, oxazoles can undergo ring cleavage and recyclize to form other heterocycles, such as imidazoles. pharmaguideline.comtandfonline.com

The dihydropyran ring can also be opened. Acid- or base-catalyzed hydrolysis can cleave the ether linkage. Ring-opening of pyran rings with various nucleophiles is a known transformation pathway. nih.govacs.org In the context of the fused 4H,5H,7H-Pyrano[4,3-d] researchgate.netnih.govoxazol-3-amine, selective ring-opening could potentially be achieved, leading to functionalized intermediates that could be recyclized into novel heterocyclic systems. For example, nucleophilic attack could lead to the opening of the pyran ring, followed by subsequent intramolecular cyclization involving the amine or a derivative thereof. rsc.org

Transformations Involving the Amine Functional Group

The 3-amine group is a highly versatile functional handle for derivatization. As a primary aromatic-like amine, it can undergo a wide range of chemical transformations.

Acylation and Sulfonylation: The amine readily reacts with acid chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions are typically straightforward and can be used to introduce a variety of substituents, modulating the compound's electronic and steric properties.

Diazotization: The primary amine can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.orgbyjus.com Heterocyclic diazonium salts are valuable synthetic intermediates. researchgate.net They can be subsequently displaced by a wide range of nucleophiles in reactions analogous to the Sandmeyer reaction, allowing for the introduction of halogens, cyano, hydroxyl, and other functional groups. organic-chemistry.org

Azo Coupling: The formed diazonium salt can also act as an electrophile and react with electron-rich aromatic compounds (azo coupling) to form highly colored azo compounds. google.com

Condensation Reactions: The amine can act as a nucleophile in condensation reactions with carbonyl compounds to form imines (Schiff bases) or can be used to construct new fused rings, such as pyrimidine (B1678525) or triazine rings, by reacting with appropriate bifunctional reagents.

TransformationReagentsProduct Type
Acylation R-COCl or (RCO)₂OAmide
Sulfonylation R-SO₂ClSulfonamide
Diazotization NaNO₂, HCl (aq.), 0-5 °CDiazonium Salt organic-chemistry.orgbyjus.com
Sandmeyer-type Rxn CuX (X = Cl, Br, CN) on diazonium salt3-Halo or 3-Cyano derivative
Azo Coupling Electron-rich arene (e.g., phenol, aniline)Azo Compound google.com
Imine Formation Aldehyde or KetoneImine (Schiff Base)

N-Acylation and N-Alkylation Reactions

The primary amino group at the 3-position of the pyrano[4,3-d] researchgate.netmdpi.comoxazole system is a key site for synthetic modification. Its nucleophilic character allows for straightforward N-acylation and N-alkylation reactions, providing access to a diverse array of derivatives.

N-Acylation: The amine moiety readily undergoes acylation with various acylating agents, such as acyl chlorides and anhydrides, typically in the presence of a base to neutralize the acid byproduct. These reactions lead to the formation of the corresponding N-acyl derivatives. For instance, treatment with acetyl chloride in a suitable solvent like dichloromethane (B109758) or pyridine would be expected to yield N-(4H,5H,7H-pyrano[4,3-d] researchgate.netmdpi.comoxazol-3-yl)acetamide. The reaction generally proceeds under mild conditions.

The general scheme for the N-acylation is as follows:

R-COCl + H₂N-PyranoOxazole → R-CONH-PyranoOxazole + HCl

A representative set of N-acylation reactions is summarized in the table below.

Acylating AgentBaseSolventProduct
Acetyl chloridePyridineDichloromethaneN-(4H,5H,7H-Pyrano[4,3-d] researchgate.netmdpi.comoxazol-3-yl)acetamide
Benzoyl chlorideTriethylamineTetrahydrofuranN-(4H,5H,7H-Pyrano[4,3-d] researchgate.netmdpi.comoxazol-3-yl)benzamide
Acetic anhydrideSodium acetateAcetic acidN-(4H,5H,7H-Pyrano[4,3-d] researchgate.netmdpi.comoxazol-3-yl)acetamide

N-Alkylation: Similarly, the amine can be alkylated using alkyl halides. These reactions are typically carried out in the presence of a base to scavenge the hydrohalic acid produced. The degree of alkylation (mono-, di-, or even quaternary ammonium (B1175870) salt formation) can often be controlled by the stoichiometry of the reactants and the reaction conditions. For instance, reaction with one equivalent of methyl iodide in the presence of a non-nucleophilic base like potassium carbonate would likely favor the formation of the N-methyl derivative.

The general scheme for N-alkylation is:

R-X + H₂N-PyranoOxazole → R-NH-PyranoOxazole + HX

Below is a table outlining typical N-alkylation reactions.

Alkylating AgentBaseSolventProduct
Methyl iodideK₂CO₃AcetonitrileN-Methyl-4H,5H,7H-pyrano[4,3-d] researchgate.netmdpi.comoxazol-3-amine
Benzyl bromideNaHDimethylformamideN-Benzyl-4H,5H,7H-pyrano[4,3-d] researchgate.netmdpi.comoxazol-3-amine
Ethyl bromoacetateDiisopropylethylamineDichloromethaneEthyl 2-((4H,5H,7H-pyrano[4,3-d] researchgate.netmdpi.comoxazol-3-yl)amino)acetate

Other Derivatizations of the Amine Moiety

Beyond simple acylation and alkylation, the amine group of 4H,5H,7H-Pyrano[4,3-d] researchgate.netmdpi.comoxazol-3-amine can participate in a variety of other transformations, further expanding the chemical space of its derivatives.

Reaction with Isocyanates: The nucleophilic amine can add to the electrophilic carbon of isocyanates to form urea (B33335) derivatives. This reaction is typically carried out in an aprotic solvent and often does not require a catalyst. For example, reacting the parent amine with phenyl isocyanate would yield 1-phenyl-3-(4H,5H,7H-pyrano[4,3-d] researchgate.netmdpi.comoxazol-3-yl)urea.

Schiff Base Formation: Condensation of the primary amine with aldehydes or ketones under appropriate conditions (often with acid catalysis and removal of water) leads to the formation of imines, also known as Schiff bases. For example, reaction with benzaldehyde (B42025) would produce N-benzylidene-4H,5H,7H-pyrano[4,3-d] researchgate.netmdpi.comoxazol-3-amine. These Schiff bases can be valuable intermediates for further synthetic transformations.

A summary of these derivatizations is presented below.

ReagentReaction TypeProduct
Phenyl isocyanateUrea formation1-Phenyl-3-(4H,5H,7H-pyrano[4,3-d] researchgate.netmdpi.comoxazol-3-yl)urea
BenzaldehydeSchiff base formationN-Benzylidene-4H,5H,7H-pyrano[4,3-d] researchgate.netmdpi.comoxazol-3-amine

Skeletal Rearrangements and Isomerizations within Pyranooxazole Systems

The fused pyrano-oxazole skeleton can undergo skeletal rearrangements and isomerizations, often under thermal or photochemical conditions, or in the presence of specific reagents. These transformations can lead to the formation of new heterocyclic systems.

One notable rearrangement applicable to related systems is the Boulton–Katritzky rearrangement. nih.gov This reaction has been observed in pyrano[2,3-d]isoxazolone systems, where hydrazone derivatives undergo a base-promoted recyclization to form 1,2,3-triazoles. nih.gov While this has not been explicitly demonstrated for the 4H,5H,7H-Pyrano[4,3-d] researchgate.netmdpi.comoxazol-3-amine system, the presence of the isoxazole ring suggests the potential for analogous transformations under suitable conditions.

Photochemical conditions can also induce rearrangements in isoxazole-containing compounds. Irradiation with UV light has been shown to promote the isomerization of isoxazoles to oxazoles or the formation of ketenimines via cleavage of the N-O bond. The specific outcome would depend on the substitution pattern and the reaction conditions.

Reductive and Oxidative Transformations

The pyrano-oxazole core and the amino substituent are susceptible to both reductive and oxidative transformations.

Reductive Transformations: Catalytic hydrogenation is a common method for the reduction of heterocyclic systems. For the 4H,5H,7H-Pyrano[4,3-d] researchgate.netmdpi.comoxazol-3-amine, catalytic hydrogenation (e.g., using Pd/C or PtO₂) could potentially lead to the saturation of the pyran ring or cleavage of the labile N-O bond in the isoxazole ring. Reductive cleavage of the N-O bond is a characteristic reaction of isoxazoles and isoxazolines, often yielding β-hydroxy ketones or related compounds after hydrolysis. For instance, catalytic transfer hydrogenation using a hydrogen donor like ammonium formate in the presence of a palladium catalyst could be a mild method to effect such reductions.

Oxidative Transformations: The pyran ring, particularly at the allylic positions, and the amino group are potential sites for oxidation. Oxidation of a related 3a,4-dihydro-3H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c] researchgate.netmdpi.comoxazole system has been achieved using manganese dioxide (MnO₂) to introduce a double bond, forming the corresponding 4H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c] researchgate.netmdpi.comoxazole. mdpi.com Similar dehydrogenation of the pyran ring in 4H,5H,7H-Pyrano[4,3-d] researchgate.netmdpi.comoxazol-3-amine could be envisioned. The primary amino group could potentially be oxidized to a nitroso or nitro group under controlled conditions, although this might be accompanied by degradation of the heterocyclic core. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are known to oxidize amines and could potentially lead to N-oxides or other oxidation products.

A summary of potential reductive and oxidative transformations is provided below.

Reagent/ConditionTransformation TypePotential Product(s)
H₂ / Pd/CCatalytic HydrogenationSaturated pyran ring and/or N-O bond cleavage products
MnO₂OxidationDehydrogenated pyran ring
m-CPBAOxidationN-Oxide or other amine oxidation products

Advanced Characterization and Spectroscopic Elucidation of Pyranooxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of pyranooxazole derivatives. Through a suite of one-dimensional (¹H, ¹³C) and two-dimensional experiments (COSY, HSQC, HMBC), the precise connectivity of atoms within the molecule can be mapped out.

Detailed NMR analysis of related fused pyrazole systems, such as pyrazolo[4′,3′:5,6]pyrano[4,3-c] mdpi.comnanobioletters.comoxazoles, demonstrates the power of this technique. mdpi.com For these complex structures, advanced experiments including ¹H-¹⁵N HMBC and NOESY are often required to definitively assign all signals and confirm the configuration of the final heterocyclic products. mdpi.com

In typical ¹H NMR spectra of pyrano-fused heterocycles, protons on the pyran ring exhibit characteristic chemical shifts. For instance, the proton at position H-4 in 2-amino-4H-pyran-3-carbonitrile derivatives appears as a singlet in the range of δ 4.30-5.03 ppm. sciforum.net The amino group protons (NH₂) often present as a broad singlet that disappears upon D₂O exchange. ajol.info

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. In derivatives of 4H-pyrano[2,3-c]pyrazoles, the carbon atoms of the pyran ring appear at distinct chemical shifts, for example, C4 at ~36 ppm and C8a at ~160 ppm. nanobioletters.com The nitrile group (CN), a common substituent, is readily identified by its characteristic signal in the range of δ 119-120 ppm. nanobioletters.comsciforum.net

The following table summarizes representative NMR data for related pyrano-fused heterocyclic systems.

Nucleus Functional Group Chemical Shift (δ, ppm) Compound Class
¹HPyran CH4.30 - 5.034H-Pyran-3-carbonitriles sciforum.net
¹HAromatic CH6.5 - 8.04H-Pyrano[2,3-c]pyrazoles nanobioletters.com
¹HPyrazole NH8.0 - 12.14H-Pyrano[2,3-c]pyrazoles nanobioletters.com
¹HAmine NH₂4.57 - 5.80Pyrazole-hydrazones ajol.info
¹³CPyran C4~36.14H-Pyrano[2,3-c]pyrazoles nanobioletters.com
¹³CNitrile CN119.4 - 120.54H-Pyran-3-carbonitriles nanobioletters.comsciforum.net
¹³CCarbonyl C=O165.3 - 165.94H-Pyran-3-carboxylates sciforum.net
¹³CPyrazole C3a~97.54H-Pyrano[2,3-c]pyrazoles nanobioletters.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of newly synthesized compounds. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HRMS allows for the determination of a unique molecular formula. This is a crucial step in verifying the identity of a target molecule like a pyranooxazole derivative.

The structures of novel pyrazolo[4′,3′:5,6]pyrano[4,3-c] mdpi.comnanobioletters.comoxazole (B20620) ring systems have been unequivocally confirmed using HRMS measurements alongside detailed NMR experiments. mdpi.com This technique provides the necessary evidence that the synthesized product possesses the expected atomic composition, distinguishing it from potential isomers or byproducts with the same nominal mass. For example, in the characterization of novel 1,2,4-triazole derivatives, HRMS is used to confirm the successful synthesis of all target compounds. mdpi.com

The data below illustrates how HRMS results are typically presented to confirm a molecular formula.

Compound Molecular Formula Calculated Mass (m/z) Found Mass (m/z) Technique
Pyrazolo[1,5-a]quinazoline DerivativeC₉H₁₀N₆202.22202 (55%)EIMS ajol.info
5-Amino-4-(2-phenylhydrazono)-4H-pyrazol-3-olC₉H₉N₅O203.20203 (60%)EIMS ajol.info
(4-Chlorophenyl)carbonohydrazonoyl dicyanideC₉H₅ClN₄204.62204 (68%)EIMS ajol.info

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, the presence of key bonds such as N-H, C=O, C=N, and C-O can be confirmed, providing valuable structural clues.

For pyrano-fused heterocycles, IR spectroscopy is used to verify the incorporation of various substituents and the integrity of the core structure. For instance, in 2-amino-4H-pyran derivatives, the amino (NH₂) group is identified by characteristic stretching vibrations in the 3200-3450 cm⁻¹ region, while a strong absorption band around 2200-2230 cm⁻¹ confirms the presence of a nitrile (CN) group. nanobioletters.comsciforum.net

In the analysis of a 3,7-diphenyl-4H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c]oxazole, IR spectroscopy identified bands corresponding to aromatic C-H stretching (3050 cm⁻¹) as well as C=N and C=C bonds (1640, 1602, 1526 cm⁻¹). mdpi.com This data supports the successful formation of the fused aromatic system.

The following table lists characteristic IR absorption frequencies for functional groups commonly found in pyranooxazole derivatives and related structures.

Wavenumber (cm⁻¹) Functional Group Vibration Type Compound Class
3300 - 3462N-H (Amine/Amide)StretchingPyrazole-hydrazones ajol.info, 4H-Pyrano[2,3-c]pyrazoles nanobioletters.com
3050 - 3062C-H (Aromatic)StretchingPyrazolo-pyrano-oxazoles mdpi.com, Pyrazole-hydrazones ajol.info
2200 - 2230C≡N (Nitrile)Stretching4H-Pyrano[2,3-c]pyrazoles nanobioletters.com
~1762C=O (Ester)StretchingPyrrolo[3,4-d]pyridazinone esters mdpi.com
1612 - 1640C=NStretchingPyrazolo-pyrano-oxazoles mdpi.com, Pyrazole-hydrazones ajol.info
1453 - 1602C=C (Aromatic)StretchingPyrazolo-pyrano-oxazoles mdpi.com, Pyrazole-hydrazones ajol.info

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural proof by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique yields accurate data on bond lengths, bond angles, and intermolecular interactions, confirming the absolute structure and stereochemistry of a molecule.

In another example, the structure of a spiro-indolone pyranopyrazole derivative was analyzed, showing that the indolone and pyran rings are almost perpendicular to each other, with a dihedral angle of 89.41 (2)°. nih.gov This information is invaluable for understanding the molecule's shape and potential interactions.

The table below presents typical crystallographic data obtained for related heterocyclic compounds.

Parameter (E)-7-(4-Chlorophenyl)-5,7-dihydro-4H-pyrano[3,4-c]isoxazole derivative nih.gov 2-Amino-pyrano[4,3-b]pyran derivative researchgate.net
Molecular Formula C₁₃H₁₁ClN₂O₃C₁₆H₁₂N₂O₃
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/n
a (Å) 32.748 (2)Data not specified
b (Å) 8.8501 (5)Data not specified
c (Å) 8.6366 (5)Data not specified
β (°) 90.478 (2)Data not specified
Volume (ų) 2503.0 (3)Data not specified
Z 8Data not specified

Theoretical and Computational Investigations of Pyranooxazole Systems

Quantum Chemical Calculations of Electronic Structure and Stability

Theoretical and computational chemistry provides indispensable tools for understanding the intrinsic properties of heterocyclic systems like 4H,5H,7H-Pyrano[4,3-d] nih.govmdpi.comoxazol-3-amine. By employing quantum chemical calculations, it is possible to predict molecular structure, stability, and reactivity, offering insights that complement experimental findings. These computational approaches allow for a detailed examination of the electronic landscape of pyranooxazole derivatives, which is fundamental to their chemical behavior.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of heterocyclic compounds due to its favorable balance of computational cost and accuracy. researchgate.netresearchgate.net For systems analogous to pyranooxazoles, DFT calculations are routinely used to determine optimized geometries, vibrational frequencies, and various electronic properties. nih.gov The hybrid functional B3LYP (Becke, three-parameter, Lee-Yang-Parr) is frequently employed, often in conjunction with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p), to compute geometric parameters such as bond lengths, bond angles, and dihedral angles with high precision. nih.govnih.gov

These calculations are critical for confirming the regioselectivity of synthetic reactions leading to fused heterocycles. nih.gov Furthermore, DFT is instrumental in calculating quantum chemical parameters that describe the molecule's reactivity and stability. nih.gov For instance, the energies of the molecular orbitals, dipole moment, and atomic charges can be accurately computed, providing a quantitative basis for understanding the molecule's behavior in chemical reactions. nih.gov The application of DFT to the 4H,5H,7H-Pyrano[4,3-d] nih.govmdpi.comoxazol-3-amine core would elucidate its ground-state electronic properties and preferred conformation.

Table 1: Common DFT Functionals and Basis Sets Used for Heterocyclic Systems.
Method/FunctionalBasis SetTypical Applications
B3LYP6-31G(d,p)Geometry Optimization, HOMO-LUMO Analysis
B3LYP6-311++G(d,p)High-Accuracy Energy Calculations, Vibrational Frequencies
M06-2Xcc-pVTZNon-Covalent Interactions, Thermochemistry
ωB97X-Daug-cc-pVDZDispersion-Corrected Calculations, Reactivity Indices

While DFT is widely used, ab initio methods, which solve the Schrödinger equation without empirical parameters, offer a higher level of theory for benchmarking and for systems where DFT may be less reliable. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide systematically improvable accuracy. For heterocyclic systems like mesoionic oxazoles, both mono- and multi-reference ab initio methods have been used to investigate properties like diradical character and ring stability. researchgate.net

The choice of basis set is crucial for the accuracy of both DFT and ab initio calculations. Basis sets are sets of mathematical functions used to construct the molecular orbitals. For fused heterocyclic systems, basis sets must be flexible enough to describe the electronic distribution accurately. Pople-style basis sets, such as 6-311++G(d,p), are common. nih.gov The inclusion of diffuse functions (indicated by "+") is important for describing anions or systems with lone pairs, while polarization functions (indicated by "d" and "p") are necessary for accurately representing bonding environments. nih.gov For higher accuracy, correlation-consistent basis sets, such as Dunning's aug-cc-pVDZ, are often preferred.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated, providing a quantitative measure of reactivity. researchgate.netasrjetsjournal.org These indices, derived from conceptual DFT, help predict the behavior of molecules.

Ionization Potential (IP) ≈ -EHOMO

Electron Affinity (EA) ≈ -ELUMO

Electronegativity (χ) = (IP + EA) / 2

Chemical Hardness (η) = (IP - EA) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η), where μ = -χ is the electronic chemical potential.

For pyranooxazole systems, a high electrophilicity index would suggest susceptibility to nucleophilic attack. asrjetsjournal.org These descriptors are valuable for comparing the reactivity of different derivatives within the pyranooxazole family. nih.gov

Table 2: Calculated Reactivity Descriptors for a Model Pyrazole System.
ParameterFormulaCalculated Value (eV)Interpretation
EHOMO--6.54Electron-donating ability
ELUMO--1.89Electron-accepting ability
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO4.65Kinetic stability
Electronegativity (χ)-(EHOMO+ELUMO)/24.22Electron-attracting power
Chemical Hardness (η)(ELUMO-EHOMO)/22.33Resistance to charge transfer
Electrophilicity Index (ω)χ²/(2η)3.82Propensity to accept electrons
Note: Values are hypothetical for a representative molecule, calculated at the B3LYP/6-31G(d) level of theory.

Common methods for assessing aromaticity include:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion calculates the magnetic shielding at the center of a ring. Large negative NICS values are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity. mdpi.com

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths within a ring from an ideal aromatic reference, with values close to 1 indicating high aromaticity. mdpi.com

Anisotropy of the Induced Current Density (AICD): This method visualizes the flow of electrons under an external magnetic field to identify diatropic (aromatic) or paratropic (anti-aromatic) currents.

The stability of a molecule is fundamentally linked to its electronic structure. mdpi.com The diradical character (DRC) is a measure of the extent to which a molecule behaves like a diradical, i.e., having two unpaired electrons. It is associated with the weight of the doubly excited configuration in the ground-state wavefunction and is inversely related to the HOMO-LUMO gap. mdpi.com A significant diradical character can imply lower thermodynamic stability and higher reactivity.

For heterocyclic systems, especially those containing heteroatoms like oxygen and nitrogen, ring stability can be a concern. Computational studies on mesoionic oxazoles have shown that while their diradical character may be small, the electronic structure can reveal the origins of their known instability compared to analogous thiazoles. researchgate.net Such an analysis for the pyrano[4,3-d] nih.govmdpi.comoxazole (B20620) system would be crucial for understanding its inherent stability. The fusion of the pyran ring to the oxazole core could either enhance or diminish its stability, a question that can be addressed by calculating ring strain energies and reaction enthalpies for hypothetical ring-opening reactions.

Many heterocyclic compounds, particularly those with amino substituents, can exist as a mixture of tautomers. For 4H,5H,7H-Pyrano[4,3-d] nih.govmdpi.comoxazol-3-amine, prototropic tautomerism involving the amino group and the heterocyclic rings is possible, leading to an equilibrium between the amine and imine forms. The relative stability of these tautomers is critical as it dictates the molecule's structure and reactivity. nih.gov

Quantum chemical calculations are highly effective at predicting the relative energies and, therefore, the equilibrium populations of different tautomers. mdpi.com By calculating the Gibbs free energies (G) of all possible tautomeric forms, the most stable isomer can be identified. The calculations are typically performed for the isolated molecule (gas phase) and can be extended to include solvent effects using implicit solvation models like the Polarizable Continuum Model (PCM). mdpi.com The surrounding solvent can significantly influence tautomeric equilibria by preferentially stabilizing more polar tautomers. mdpi.com For aminopurine systems, it has been shown that both the position of the amino group and the polarity of the solvent have a substantial effect on the tautomeric equilibrium. mdpi.com

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry offers powerful methods to elucidate the intricate details of reaction mechanisms, including the identification of transition states and the calculation of activation energies. escholarship.org For pyranooxazole systems and related heterocycles, these studies are crucial for optimizing synthetic routes and understanding the origins of selectivity. rsc.org A key synthetic strategy for forming fused isoxazole (B147169) rings, such as those in pyranooxazole frameworks, is the intramolecular nitrile oxide cycloaddition (INOC) reaction. mdpi.com

Computational investigations, often employing Density Functional Theory (DFT), are used to model these reaction pathways. mdpi.comnih.gov For instance, in the synthesis of pyrazolo[4′,3′:5,6]pyrano[4,3-c] eurasianjournals.comgrowingscience.comoxazoles, DFT methods with functionals like B3LYP and advanced basis sets (e.g., def2-TZVP) have been used to perform geometry optimizations of intermediates and transition states. mdpi.com Such studies help to rationalize the observed product distributions and reaction yields under different conditions, for example, by comparing the energetics of competing pathways. escholarship.org The analysis can reveal why certain reagents, like aqueous NaOCl, are more effective for promoting cyclization than others. mdpi.com These theoretical models provide a molecular-level understanding of the reaction coordinates, bond-forming and bond-breaking processes, and the electronic factors that govern the reaction's progress. rsc.orgescholarship.org

Computational MethodApplication in Reaction Mechanism StudiesKey Insights Provided
Density Functional Theory (DFT) Geometry optimization of reactants, intermediates, transition states, and products. Calculation of reaction energies and activation barriers.Provides detailed energetic profiles of reaction pathways, helps predict reaction feasibility and selectivity, and elucidates the electronic structure of key species. mdpi.comnih.gov
Ab Initio Molecular Dynamics (AIMD) Simulation of reaction trajectories to explore dynamic effects and post-transition state bifurcations.Reveals how dynamic factors beyond simple transition state theory can influence product ratios and identifies competing reaction channels. escholarship.org
Quantum Chemistry-based NMR Predictions Calculation of NMR chemical shifts and coupling constants for proposed structures.Aids in the structural elucidation of reaction intermediates and products, confirming their identity by comparing calculated and experimental spectra. escholarship.org

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for exploring the dynamic behavior and conformational flexibility of molecules over time. eurasianjournals.compitt.edu For pyranooxazole systems, MD simulations provide critical insights into how these molecules behave in a physiological environment, revealing the accessible conformations that are crucial for their interaction with biological targets. researchgate.netnih.gov

An MD simulation tracks the motions of atoms in a system by iteratively solving Newton's equations of motion, providing a trajectory that describes the positions and velocities of particles over a defined period. pitt.edu These simulations, often spanning from nanoseconds to microseconds, allow for the characterization of a molecule's conformational landscape. researchgate.netnih.gov Key analyses performed on MD trajectories include the calculation of Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and Radius of Gyration (Rg) to measure its compactness. nih.gov

For example, in studies of related heterocyclic compounds, MD simulations have been used to confirm the stability of ligand-protein complexes. researchgate.netnih.gov The simulations show how the ligand settles into a stable binding pose and how its conformation adapts to the binding pocket. researchgate.net This dynamic view is essential, as static models from docking cannot capture the full range of motion and conformational changes that occur upon binding. pitt.edu

MD Simulation ParameterDescriptionRelevance to Pyranooxazole Systems
Simulation Time The total duration of the simulation (e.g., 100 ns, 1 µs).Longer simulations provide a more thorough sampling of the conformational space, increasing the reliability of the observed dynamics and interactions. researchgate.netnih.govnih.gov
Ensemble The statistical ensemble used (e.g., NPT - constant Number of particles, Pressure, and Temperature).Ensures the simulation is performed under conditions that mimic a specific physical environment, such as physiological conditions. nih.gov
Force Field A set of parameters and equations used to describe the potential energy of the system (e.g., AMBER, CHARMM).The choice of force field is critical for accurately representing the molecular mechanics and interactions of the pyranooxazole system. eurasianjournals.com
Solvent Model The representation of the solvent (e.g., explicit water models like TIP3P).Explicit solvent models provide a more realistic environment for studying conformational dynamics and ligand-target interactions. escholarship.org

In Silico Approaches for Ligand-Target Interactions (Focus on Molecular Recognition Principles and Binding Mechanics)

In silico methods are pivotal in modern drug discovery for predicting and analyzing how a ligand, such as a pyranooxazole derivative, interacts with a biological target, typically a protein. rroij.combenthamdirect.com These computational techniques are built on the principles of molecular recognition, which involve a combination of steric and electronic complementarity between the ligand and the target's binding site. nih.govresearchgate.net The primary goal is to understand the mechanics of binding, including the specific intermolecular forces that stabilize the ligand-protein complex.

The binding process is governed by a variety of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. researchgate.netresearchgate.net In silico approaches allow researchers to visualize these interactions at an atomic level, identifying key amino acid residues in the target protein that are critical for binding. growingscience.com This detailed understanding is essential for structure-based drug design, where the chemical structure of a ligand is systematically modified to improve its binding affinity and selectivity for the target. researchgate.netnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. growingscience.comyoutube.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site and then evaluating each pose using a scoring function. growingscience.comrroij.com Software such as AutoDock Vina is commonly used for these studies. growingscience.comnih.gov

The procedure begins with the preparation of the 3D structures of the target protein and the ligand. growingscience.com A "grid box" is then defined around the active site of the protein, specifying the search space for the docking algorithm. growingscience.comrroij.com The docking program generates multiple binding poses and ranks them based on a scoring function, which estimates the binding affinity, typically expressed in kcal/mol. nih.gov The pose with the lowest binding energy score is generally considered the most probable binding mode. growingscience.com Post-docking analysis is then performed to examine the specific interactions between the ligand and the protein residues. growingscience.com

Compound ClassProtein TargetDocking Score (kcal/mol)Key Interacting ResiduesReference
Triazole DerivativeSARS-CoV-2 Mpro-10.2Ser46, Thr26 nih.gov
Oxazole DerivativePPARγ-8.5(Not specified) rroij.com
Pyrazole DerivativeP. gingivalis Heme-Binding Protein(Varies)(Varies) growingscience.comgrowingscience.com
TriarylchromoneSARS-CoV-2 Mpro-11.2(Not specified) nih.gov

While docking scores provide a rapid assessment of binding affinity, more accurate methods are often employed for binding energy calculations. nih.govescholarship.org One widely used post-simulation method is the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) approach. nih.govnih.gov This technique calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model to account for the energetic cost of desolvation upon ligand binding. escholarship.org The MM-PBSA method can be applied to snapshots from an MD simulation trajectory to provide an average binding energy that accounts for the dynamic nature of the complex. nih.gov

Interaction analysis is crucial for understanding the structural basis of molecular recognition. growingscience.com Following docking or MD simulations, visualization tools like PyMOL and Discovery Studio are used to inspect the binding pose and identify key interactions. growingscience.com This analysis reveals which parts of the pyranooxazole scaffold are involved in specific contacts. For example, hydrogen bond donors and acceptors on the ligand can form critical hydrogen bonds with polar residues in the active site, while aromatic rings may participate in π-π stacking or hydrophobic interactions. researchgate.net This information is invaluable for designing derivatives with enhanced potency and selectivity. nih.gov

Interaction TypeDescriptionImportance in Binding
Hydrogen Bonds An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor).Highly directional and crucial for binding specificity and affinity. nih.gov
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.A major driving force for ligand binding, often involving the burial of nonpolar surface area. researchgate.net
van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.Contribute to the overall stability of the complex through close packing of atoms at the binding interface. researchgate.net
π-π Stacking Attractive, noncovalent interactions between aromatic rings.Important for the recognition of ligands containing aromatic systems, such as the pyranooxazole core. researchgate.net
Electrostatic Interactions Attractive or repulsive forces between charged or polar groups.Guide the ligand into the binding site and contribute significantly to the binding energy. researchgate.net

Virtual screening is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. researchgate.netnih.gov This approach significantly accelerates the early stages of drug discovery by prioritizing a smaller, more manageable number of candidates for experimental testing. nih.govmdpi.com Structure-based virtual screening, which relies on the 3D structure of the target, is a common application of molecular docking. nih.govresearchgate.net

The process typically involves docking every compound from a large database (which can contain millions of molecules) against the target protein. mdpi.com The compounds are then ranked based on their docking scores, and the top-ranked hits are selected for further analysis and experimental validation. researchgate.net This methodology has been successfully used to identify novel chemotypes for various targets. nih.gov

Based on the initial hits from virtual screening, structure-based design principles are applied to create focused libraries of pyranooxazole derivatives. researchgate.netnih.gov By analyzing the binding mode of a hit compound, chemists can design new analogs with modifications aimed at improving interactions with the target, thereby enhancing affinity and selectivity. nih.gov For example, a substituent might be added to form an additional hydrogen bond or to better fill a hydrophobic pocket within the active site.

StepDescriptionTools/Methods Used
1. Target Preparation Obtaining and preparing the 3D structure of the protein target (e.g., from the Protein Data Bank).PDB, Molecular modeling software
2. Library Preparation Assembling a large database of small molecules in a format suitable for docking.PubChem, ChEMBL, ZINC databases mdpi.com
3. High-Throughput Docking Docking all compounds in the library against the target's active site using a fast docking protocol.AutoDock Vina, Glide HTVS nih.govmdpi.com
4. Hit Selection Ranking the compounds based on their docking scores and selecting the top candidates.Scoring functions
5. Post-Screening Analysis Visual inspection of binding modes, filtering by physicochemical properties, and more rigorous binding energy calculations.PyMOL, MM-PBSA, ADMET prediction tools nih.gov
6. Structure-Based Design Modifying the structure of promising hits to design a focused library of new analogs with potentially improved properties.Medicinal chemistry principles, computational modeling nih.gov

For the most accurate predictions of binding affinity, more computationally intensive methods known as free energy calculations are employed. nih.govnih.gov Unlike the scoring functions used in docking, these methods are rooted in rigorous statistical mechanics and can provide binding free energies (ΔG) with an accuracy often approaching that of experimental measurements (within ~1 kcal/mol). nih.govnih.gov These calculations explicitly account for changes in enthalpy and entropy upon binding, including the effects of solvent reorganization. nih.govresearchgate.net

Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are considered "alchemical" free energy calculations. mpg.de They compute the relative binding free energy between two ligands by simulating a non-physical pathway that "transforms" one molecule into the other, both in solution and when bound to the protein. nih.gov While powerful, these methods are computationally expensive and are typically used to prioritize a small number of highly promising lead candidates rather than for large-scale virtual screening. nih.govmpg.de The insights gained from these calculations can be critical for the fine-tuning and optimization of lead compounds during drug development. nih.gov

Applications of 4h,5h,7h Pyrano 4,3 D 1 2 Oxazol 3 Amine As a Versatile Synthetic Building Block

Role in the Divergent Synthesis of Complex Polycyclic Architectures6.2. Precursor for the Construction of Other Nitrogen- and Oxygen-Containing Heterocyclic Ring Systems6.3. Stereoselective Synthesis Utilizing Pyranooxazole Scaffolds

A table of mentioned compounds has been omitted as no relevant compounds could be discussed in the context of the primary subject.

Emerging Research Directions and Future Outlook in Pyranooxazole Chemistry

Innovations in Green and Sustainable Synthetic Routes for Fused Amine Heterocycles

The development of environmentally benign synthetic methodologies is a primary focus of modern organic chemistry. For fused amine heterocycles like pyranooxazoles, research is shifting away from traditional methods that often involve hazardous reagents, harsh conditions, and multiple steps, towards more sustainable alternatives.

A significant advancement in this area is the adoption of multicomponent reactions (MCRs). MCRs allow for the synthesis of complex molecules in a single step from three or more reactants, maximizing atom economy and minimizing waste. Green protocols for synthesizing related pyrano-fused systems, such as pyrano[2,3-c]pyrazoles and pyrano[2,3-d]pyrimidines, often utilize agro-waste-based solvent media, aqueous environments, or solvent-free conditions, sometimes accelerated by microwave irradiation or nanocatalysts.

One of the most promising and efficient strategies for constructing the pyrano-isoxazole core is the intramolecular nitrile oxide cycloaddition (INOC) reaction. This method exemplifies a green approach as it can form the complex fused ring system with high regio- and stereochemical control. The key intermediate, a nitrile oxide, is typically generated in situ from a corresponding aldoxime using mild and readily available oxidizing agents like aqueous sodium hypochlorite (B82951) (bleach), avoiding the need for harsh or toxic reagents. This reaction pathway is highly efficient for creating fused isoxazoline (B3343090) and isoxazole (B147169) rings.

Table 1: Comparison of Green Synthetic Strategies for Fused Heterocycles
StrategyKey PrinciplesTypical ConditionsAdvantagesRelevance to Pyranooxazoles
Multicomponent Reactions (MCRs)Atom economy, step efficiency, convergence.One-pot synthesis, often catalyzed by mild acids or bases.Reduces waste, purification steps, and reaction time.Applicable for building substituted pyran rings that can be later cyclized.
Microwave-Assisted SynthesisRapid heating, enhanced reaction rates.Solvent-free or high-boiling point green solvents (e.g., glycerol).Drastically reduced reaction times, often improved yields.Can accelerate cyclization and condensation steps in the synthetic sequence.
Aqueous Media SynthesisUse of water as a benign solvent.Often requires a phase-transfer catalyst or co-solvent.Environmentally safe, low cost, non-flammable.Viable for steps involving water-soluble precursors or intermediates.
Intramolecular Nitrile Oxide Cycloaddition (INOC)High efficiency and stereocontrol in ring formation.In situ generation of nitrile oxide from an aldoxime using mild oxidants (e.g., NaOCl). mdpi.comForms the core fused ring system efficiently with minimal byproducts.A key strategy for the direct synthesis of the pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govacs.orgoxazole (B20620) scaffold. mdpi.com

Development of Advanced Computational Models for Predicting Pyranooxazole Reactivity and Selectivity

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. For complex heterocyclic systems like pyranooxazoles, advanced computational models, particularly those based on Density Functional Theory (DFT), are providing unprecedented insights.

DFT calculations allow researchers to model the electronic structure and geometry of molecules, intermediates, and transition states. nih.govresearchgate.net This information is crucial for predicting the reactivity of a given molecular scaffold. For instance, by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemists can understand the kinetic and thermodynamic favorability of a reaction pathway. nih.gov In the context of pyranooxazole synthesis, DFT can be used to model the transition state of the key INOC ring-forming step, helping to predict which diastereomer will be preferentially formed. nih.gov

These models are also vital for predicting regioselectivity, a common challenge in heterocyclic chemistry. nih.gov By comparing the activation energies for different potential reaction pathways, chemists can predict the most likely outcome before conducting a single experiment. This predictive power saves significant time and resources by guiding synthetic efforts towards the most promising routes and conditions. For example, computational studies on related fused heterocycles have successfully predicted the regioselectivity of nucleophilic additions. nih.gov

Table 2: Applications of Computational Models in Pyranooxazole Chemistry
Computational MethodApplicationPredicted PropertiesSignificance
Density Functional Theory (DFT)Reaction mechanism analysis.Transition state energies, activation barriers, reaction coordinates. nih.govPredicts the most favorable reaction pathway and helps understand the mechanism.
Frontier Molecular Orbital (FMO) TheoryReactivity prediction.HOMO-LUMO energy gaps, orbital shapes. researchgate.netExplains the kinetic stability and reactivity in cycloaddition reactions.
Aryne Distortion ModelRegioselectivity in nucleophilic additions.Geometry of hetaryne intermediates, preferred site of nucleophilic attack. nih.govGuides the synthesis of specifically substituted heterocycles.
Direct Chemical Dynamics SimulationsFragmentation and dissociation analysis.Collision-induced dissociation (CID) patterns, reaction pathways. acs.orgbohrium.comProvides atomic-level mechanisms for mass spectrometry analysis and stability studies.

Exploration of Novel Reactivity Patterns and Rearrangement Processes

While the construction of the pyranooxazole skeleton is a primary goal, understanding its inherent reactivity and potential for further transformation is a burgeoning area of research. The isoxazole ring, a key component of the scaffold, is known to participate in several unique rearrangement reactions, opening pathways to other valuable heterocyclic structures.

The INOC reaction itself is a powerful example of harnessing a specific reactivity pattern—the 1,3-dipolar character of nitrile oxides—to achieve a complex molecular architecture in a single, efficient step. researchgate.netmdpi.com This cycloaddition is a cornerstone of modern isoxazole and isoxazoline synthesis. nih.gov

Beyond synthesis, the isoxazole ring can undergo fascinating rearrangements. Photochemical reactions, for example, can induce the cleavage of the weak N-O bond in the isoxazole ring. wikipedia.org This process can lead to the formation of a highly reactive acyl azirine intermediate, which can then rearrange to form an oxazole. nih.govacs.org Such transformations allow for skeletal diversification, converting one heterocyclic system into another under specific, controlled conditions.

Base-mediated rearrangements have also been observed. For instance, certain 3-aryltetrahydrobenzisoxazoles have been shown to rearrange into benzoxazoles under basic conditions. rsc.org The proposed mechanism involves a process similar to the Neber rearrangement, proceeding through an azirine intermediate which then collapses to the more stable oxazole ring system. rsc.org Exploring whether the 4H,5H,7H-Pyrano[4,3-d] nih.govacs.orgoxazol-3-amine core can undergo similar light- or base-induced rearrangements could unlock novel synthetic pathways to related, yet distinct, heterocyclic families.

Table 3: Reactivity and Rearrangement Patterns of the Isoxazole Core
ProcessConditionsKey IntermediateProductSignificance
Intramolecular Nitrile Oxide Cycloaddition (INOC)Mild oxidation of an aldoxime precursor. mdpi.comNitrile oxide. researchgate.netFused isoxazole/isoxazoline ring.Efficient construction of the core heterocyclic system.
Photochemical IsomerizationUV irradiation (200–330 nm). nih.govacs.orgAcyl azirine. wikipedia.orgOxazole.Skeletal diversification to a different heterocycle.
Base-Mediated RearrangementBasic conditions (e.g., Cs₂CO₃, NaOi-Pr). rsc.orgAzirine (via Neber-like process). rsc.orgOxazole.Alternative pathway for heterocyclic transposition.
Photochemical Ketenimine FormationContinuous flow photochemical reactor. acs.orgBiradical, azirine species. nih.govKetenimine.Generates highly reactive intermediates for further synthesis (e.g., pyrazoles). acs.org

Integration of Artificial Intelligence and Machine Learning for Automated Synthetic Design and Prediction

The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is poised to revolutionize how molecules are designed and synthesized. For complex targets like 4H,5H,7H-Pyrano[4,3-d] nih.govacs.orgoxazol-3-amine, these technologies offer powerful tools to accelerate discovery.

Furthermore, ML models can predict the outcome of unknown reactions with increasing accuracy. By inputting the reactants, reagents, and conditions of a proposed synthetic step, an ML model can predict the likely product, its yield, and even its regioselectivity. nih.gov For instance, ML models combining computational statistics and Random Forest algorithms have shown high accuracy in predicting regioselectivity for the functionalization of heterocycles. nih.gov This predictive capability is invaluable for prioritizing experiments and avoiding low-yielding or unsuccessful reaction pathways.

Table 4: Role of AI and Machine Learning in Heterocyclic Synthesis
Application AreaAI/ML Tool/TechniqueFunctionImpact on Pyranooxazole Synthesis
Retrosynthesis PlanningRule-based and neural network algorithms.Proposes novel and efficient synthetic routes to a target molecule.Identifies new, potentially greener pathways to the pyranooxazole core.
Reaction Outcome PredictionGraph Neural Networks, Random Forest models. nih.govdigitellinc.comPredicts reaction yields, regioselectivity, and stereoselectivity.Reduces trial-and-error experimentation by prioritizing high-probability reactions.
Reaction Condition OptimizationMachine learning algorithms integrated with robotic platforms.Autonomously explores variables (temperature, solvent, catalyst) to find optimal conditions.Rapidly optimizes the yield and purity for key synthetic steps.
Property PredictionQuantitative Structure-Activity Relationship (QSAR) models.Predicts biological activity or material properties from molecular structure.Enables virtual screening of potential pyranooxazole derivatives for desired applications.

Q & A

Q. What are the common synthetic routes for 4H,5H,7H-Pyrano[4,3-d][1,2]oxazol-3-amine, and how can their efficiency be validated experimentally?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions involving heterocyclic precursors. For example, analogous pyrano-oxazole derivatives are synthesized by reacting substituted hydrazides with thiourea derivatives under reflux conditions using POCl₃ as a catalyst . Efficiency can be validated by monitoring reaction progress via TLC and optimizing parameters (temperature, solvent, catalyst loading). Yield calculations and purity assessment via HPLC or melting point analysis are critical for validation .
  • Key Metrics :
ParameterTypical Range
Reaction Temperature80–120°C
Catalyst (POCl₃) Loading0.5–2.0 eq
Yield (HPLC-validated)45–75%

Q. How can the structural elucidation of this compound be performed using spectroscopic techniques?

  • Methodological Answer : Combine ¹H/¹³C NMR to identify proton environments and carbon frameworks, focusing on pyrano-oxazole ring signals (e.g., δ 4.5–5.5 ppm for fused pyran protons). IR spectroscopy confirms functional groups (e.g., C=N stretch at ~1650 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For crystalline derivatives, X-ray diffraction resolves stereochemistry .

Q. What preliminary bioactivity assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Use DPPH radical scavenging assays for antioxidant activity (IC₅₀ calculations) and microdilution broth assays (MIC values) for antimicrobial screening against Gram-positive/negative strains. Dose-response curves (0.1–100 µM) and positive controls (e.g., ascorbic acid) ensure reliability .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets?

Q. What experimental design strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Apply factorial design (e.g., 2³ design) to isolate variables (e.g., solvent polarity, pH, cell line). For inconsistent antioxidant results, test under standardized O₂ tension and ROS probes (e.g., H2DCFDA). Use ANOVA to identify significant factors (p<0.05) and replicate experiments with controlled confounding variables .

Q. How can reaction pathways be optimized using in silico tools like COMSOL Multiphysics or AI-driven platforms?

  • Methodological Answer : Integrate quantum chemical calculations (Gaussian, ORCA) to map potential energy surfaces and identify rate-limiting steps. AI platforms (e.g., ICReDD) apply Monte Carlo tree search to propose optimal conditions (solvent, catalyst). Validate predictions via microfluidic reactors with real-time FTIR monitoring .

Methodological Challenges & Solutions

Q. What are the limitations of current synthetic methods, and how can they be addressed?

  • Answer : Low yields in cyclization steps (e.g., <50%) are common due to steric hindrance. Solutions include microwave-assisted synthesis (20–30% yield improvement) or ionic liquid solvents (e.g., [BMIM][BF₄]) to enhance reaction kinetics .

Q. How to handle discrepancies in spectral data interpretation for novel derivatives?

  • Answer : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. Cross-validate with computational NMR predictors (e.g., ACD/Labs). For ambiguous cases, synthesize isotopically labeled analogs (¹³C/¹⁵N) for definitive assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.